3,3',5,5'-Tetrachlorobenzophenone
Overview
Description
3,3’,5,5’-Tetrachlorobenzophenone, also known as bis(3,5-dichlorophenyl)methanone, is a chemical compound with the molecular formula C13H6Cl4O . It has a molecular weight of 320 .
Molecular Structure Analysis
The molecular structure of 3,3’,5,5’-Tetrachlorobenzophenone consists of two 3,5-dichlorophenyl groups attached to a methanone group . The InChI code for this compound is 1S/C13H6Cl4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H .Physical And Chemical Properties Analysis
3,3’,5,5’-Tetrachlorobenzophenone has a melting point of 161-164°C . It has a density of 1.485g/cm3 .Scientific Research Applications
Application in Colorimetric Method for Screening α-glucosidase Inhibitors
Scientific Field
This application falls under the field of Biochemistry and Pharmaceutical Sciences .
Summary of the Application
A novel colorimetric method for screening α-glucosidase inhibitors (AGIs) from flavonoids using 3,3’,5,5’-tetramethylbenzidine (TMB) as a chromogenic probe is proposed .
Methods of Application or Experimental Procedures
This method is based on the colorimetric detection of ascorbic acid (AA) through the TMB oxidation reaction catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H2O2) .
Results or Outcomes
In the TMB/H2O2/HRP system, HRP catalyzes the oxidation of H2O2 to ‧OH radical which oxidizes TMB to blue-colored oxidized TMB (oxTMB). In the presence of AA, the production of ‧OH radical is suppressed and causes the decrease of oxTMB, resulting in the fading of the blue color and the decrease of absorbance at 652 nm .
Application in Redox Reaction for Hydrogen Peroxide Based Colorimetric Assays
Scientific Field
This application falls under the field of Chemistry and Biochemical Analysis .
Summary of the Application
Potassium permanganate (KMnO4) could directly induce the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) to generate an oxidized product with a color change .
Methods of Application or Experimental Procedures
This redox reaction is highly efficient, and 1 μM KMnO4 is enough to cause detectable changes in the absorbance signal .
Results or Outcomes
The KMnO4-TMB system can be used for the detection of H2O2; the absorbance signal induced by 5 μM H2O2 can be easily detected in this method .
Application as Multi-colorimetric Indicator of Chlorine in Water
Scientific Field
This application falls under the field of Chemistry and Environmental Sciences .
Summary of the Application
3,3’,5,5’-Tetrachlorobenzophenone is used as a multi-colorimetric indicator for the determination of chlorine in aqueous solution . This is particularly important for sanitizing solutions against bacterial and viral pathogens, which frequently consist of chlorine-based solutions .
Methods of Application or Experimental Procedures
The method is based on the conversion of 3,3’,5,5’-Tetrachlorobenzophenone by chlorine to a colored molecule through a pH-dependent multi-step oxidation process . The chromaticity of the compound is directly proportional to the chlorine content .
Results or Outcomes
The color change of the indicator solution (transparent/blue/green/yellow) offers several advantages over other commonly used reagents in terms of safety, sensitivity, and hue modulation . Through the appropriate setting of reaction conditions, such coloration is finely tunable to cover the range of chlorine concentration recommended by international health agencies for treatment of drinking water and swimming pools .
Safety And Hazards
properties
IUPAC Name |
bis(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKMRWJOLKIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384440 | |
Record name | bis(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrachlorobenzophenone | |
CAS RN |
92758-86-6 | |
Record name | bis(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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